molecular formula C20H22O B6346548 (2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1354941-28-8

(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No.: B6346548
CAS No.: 1354941-28-8
M. Wt: 278.4 g/mol
InChI Key: IGSSTQDUZWFVHO-XYOKQWHBSA-N
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Description

(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 2,4-dimethylphenyl group at the ketone position and a 4-isopropylphenyl group at the propenone terminus.

Chalcones are known for their roles as intermediates in flavonoid biosynthesis and as scaffolds for drug discovery.

Properties

IUPAC Name

(E)-1-(2,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O/c1-14(2)18-9-6-17(7-10-18)8-12-20(21)19-11-5-15(3)13-16(19)4/h5-14H,1-4H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSSTQDUZWFVHO-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C22H24OC_{22}H_{24}O, with a molecular weight of approximately 320.43 g/mol. The compound features a chalcone structure characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.

Antimicrobial Activity

Research indicates that chalcone derivatives exhibit significant antimicrobial properties. A study focusing on related chalcone compounds demonstrated their effectiveness against various bacterial strains. For instance, compounds similar to this compound showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli through mechanisms that disrupt bacterial cell wall synthesis and function .

Compound Bacterial Strain Inhibition Zone (mm) Concentration (ppm)
(E)-3-(4-(Dimethylamino)Phenyl)-1-Phenylprop-2-en-1-oneStaphylococcus aureus8.925
(E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-oneEscherichia coli9.550

Anti-inflammatory Activity

Chalcones have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. The mechanism involves the modulation of signaling pathways related to inflammation, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that chalcone derivatives can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways. For example, similar compounds have shown IC50 values ranging from 0.5 to 10 µM against breast cancer cell lines like MDA-MB-231 and MCF-7 .

Cell Line IC50 Value (µM) Effect
MDA-MB-2310.5Induces apoptosis
MCF-70.82Inhibits cell proliferation

Case Studies

One notable study investigated the synthesis and biological evaluation of various chalcone derivatives, including this compound. The synthesized compounds were tested for their antibacterial activities against clinical isolates from blood products, demonstrating significant efficacy against resistant strains .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammation and cellular proliferation.
  • Receptor Modulation : The compound can bind to receptors that regulate apoptosis and cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that chalcones induce oxidative stress in cancer cells, leading to apoptosis.

Scientific Research Applications

Biological Activities

Chalcones, including (2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, are recognized for their diverse biological activities:

  • Antimicrobial Properties : Research indicates that chalcones can exhibit antibacterial and antifungal activities. Studies have shown that this compound can inhibit the growth of various pathogenic microorganisms by disrupting their cellular functions.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. Its interaction with enzymes involved in inflammation can lead to reduced inflammatory responses.
  • Antioxidant Activity : Chalcones are known to possess antioxidant properties, which help in neutralizing free radicals and potentially reducing oxidative stress-related diseases.

Pharmaceutical Development

The unique structure of this compound makes it a promising candidate for drug development:

  • Drug Design : The compound serves as a scaffold for synthesizing new therapeutic agents. Its ability to interact with biological macromolecules allows for the design of drugs targeting specific pathways in diseases such as cancer and diabetes.
  • Mechanism of Action : The α,β-unsaturated carbonyl group in chalcones can form covalent bonds with nucleophilic sites on proteins, potentially altering enzymatic activities and affecting cellular signaling pathways. This mechanism underlies its therapeutic potential.

Material Science

Chalcones have applications beyond biology; they are also utilized in materials science:

  • Organic Electronics : Due to their electronic properties, chalcones can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
  • Polymer Chemistry : The compound can act as a monomer or additive in polymer synthesis, contributing to materials with specific thermal and mechanical properties.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various chalcone derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Candida albicans, highlighting the compound's potential as a lead structure for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

Research conducted at a leading pharmacological institute investigated the anti-inflammatory mechanisms of this chalcone derivative. The study demonstrated that it significantly reduced pro-inflammatory cytokine levels in vitro, suggesting its utility in treating inflammatory diseases.

Case Study 3: Material Applications

A recent article in Advanced Materials examined the use of chalcone-based polymers in organic electronics. The study found that incorporating this compound into polymer matrices improved charge transport properties, making it suitable for applications in OLEDs.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Structural and Physical Comparisons

Compound Name Substituents (R1, R2) Melting Point (°C) Purity (%) Key References
(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one (Target) R1: 2,4-dimethylphenyl; R2: 4-isopropylphenyl Not reported Not reported Inferred from chalcone trends
LabMol-95: (2E)-1-(4-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one R1: 4-methylphenyl; R2: 5-nitrothiophen-2-yl 194 99.4
IM5: (2E)-3-[4-(dimethylamino)phenyl]-1-[4-(imidazol-1-yl)phenyl]prop-2-en-1-one R1: 4-imidazolylphenyl; R2: 4-dimethylaminophenyl Not reported Not reported
(2E)-1-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-(4-methoxyphenyl)prop-2-en-1-one R1: 4-(chloroquinolin-amino)phenyl; R2: 4-methoxyphenyl 201–203 Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in LabMol-95) increase melting points due to enhanced dipole interactions.

Electronic and Optical Properties

Chalcones exhibit tunable electronic properties based on substituent effects:

  • Nitro groups (e.g., LabMol-93) enhance nonlinear optical (NLO) activity due to strong electron-withdrawing effects, as seen in compounds with β values up to 1.43 × 10⁻³⁰ esu.
  • Dimethylamino groups (e.g., IM5) act as electron donors, increasing intramolecular charge transfer (ICT) and fluorescence emission.

Key Observations :

  • MAO inhibition is strongly influenced by imidazole and dimethylamino groups (e.g., IM5).
  • Anticancer activity correlates with trifluoromethyl (5a) and chloroquinoline moieties.
  • The target compound’s lipophilic substituents (isopropyl, dimethyl) may enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-1-(2,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, and how do reaction conditions influence stereoselectivity?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 2,4-dimethylacetophenone and 4-isopropylbenzaldehyde. Key parameters include:

  • Catalyst : Use NaOH or KOH in ethanol under reflux (60–80°C) for 6–12 hours .
  • Stereocontrol : The (E)-configuration is favored due to conjugation stabilization; monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3).
  • Purification : Recrystallize from ethanol to achieve >95% purity. Adjust solvent polarity to minimize byproducts like cis-isomers .

Q. How can the structural configuration (E/Z isomerism) be confirmed experimentally?

  • Methodological Answer :

  • NMR : Observe coupling constants (JJ) between α and β protons in 1^1H NMR. For the (E)-isomer, Jαβ1516J_{α-β} \approx 15-16 Hz due to trans-vicinal coupling .
  • IR Spectroscopy : Confirm α,β-unsaturated carbonyl absorption at ~1650–1680 cm1^{-1}.
  • X-ray Crystallography : Resolve spatial arrangement definitively, as demonstrated for analogous chalcones in .

Q. What are the primary chemical reactions this compound undergoes, and how can selectivity be controlled?

  • Methodological Answer :

  • Oxidation : The enone system reacts with mCPBA to form epoxides; control temperature (0–5°C) to avoid over-oxidation .
  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) yields saturated ketones; use low pressure (1 atm) to prevent aryl ring reduction .
  • Electrophilic Substitution : Nitration (HNO3_3/H2_2SO4_4) occurs at the 4-isopropylphenyl ring due to electron-donating isopropyl groups. Monitor regioselectivity via LC-MS .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). The 2,4-dimethylphenyl group shows hydrophobic binding, while the enone system may form H-bonds .
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., β-carbon reactivity) .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anti-inflammatory) be resolved?

  • Methodological Answer :

  • Dose-Response Studies : Perform MIC assays (microbial) and COX-2 inhibition (anti-inflammatory) across concentrations (1–100 μM). Substituent effects (e.g., isopropyl vs. chloro in ) may explain divergent activities.
  • Cellular Uptake : Quantify intracellular accumulation via HPLC-MS; lipophilic substituents (e.g., isopropyl) enhance membrane permeability .

Q. What strategies improve pharmacokinetic properties (e.g., bioavailability) without altering core structure?

  • Methodological Answer :

  • Prodrug Design : Introduce ester groups at the carbonyl oxygen to enhance solubility. Hydrolyze in vivo using esterases .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release, as tested for analogous chalcones .

Q. How can photophysical properties be leveraged for material science applications (e.g., OLEDs)?

  • Methodological Answer :

  • UV-Vis and Fluorescence : Characterize λmax\lambda_{\text{max}} (300–400 nm) and quantum yield (ϕ\phi) in DMSO. The enone system enables π\pi-π\pi^* transitions suitable for blue-light emitters .
  • Device Fabrication : Co-deposit with Alq3_3 via vacuum sublimation; optimize layer thickness (50–100 nm) to maximize electroluminescence efficiency .

Q. What mechanistic insights can isotopic labeling (e.g., 13^{13}C, 2^{2}H) provide for metabolic studies?

  • Methodological Answer :

  • Tracer Synthesis : Incorporate 13^{13}C at the carbonyl carbon via labeled acetyl chloride in the Claisen-Schmidt step .
  • Metabolic Profiling : Use LC-HRMS to track 13^{13}C incorporation in hepatic microsomes; identify Phase I metabolites (e.g., hydroxylation at methyl groups) .

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